S-(-)-Eticlopride hydrochloride is a selective antagonist of the dopamine D2 and D3 receptors, primarily used in pharmacological research to study dopamine-related disorders. This compound is known for its high potency and specificity, making it valuable in both clinical and experimental settings. The compound's full chemical name is 2S(–)-3-chloro-5-ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-hydroxy-2-methoxybenzamide hydrochloride, which highlights its complex structure and functional groups.
Eticlopride was first synthesized in the late 1980s as part of efforts to develop more effective antipsychotic medications. It was derived from modifications of earlier compounds, aiming to enhance selectivity for dopamine receptors while minimizing side effects associated with broader-spectrum antipsychotics. The synthesis of eticlopride involves several steps, including lithiation, carboxylation, demethylation, and chlorination, leading to its final form as a hydrochloride salt .
S-(-)-Eticlopride hydrochloride falls under the category of dopamine receptor antagonists, specifically targeting the D2 and D3 subtypes. This classification places it within a broader family of antipsychotic agents, although its unique structure allows it to exhibit distinct pharmacological properties compared to traditional antipsychotics.
The synthesis of S-(-)-Eticlopride hydrochloride can be broken down into several key steps:
The entire process emphasizes the importance of stereochemistry in achieving the desired biological activity, as the S-enantiomer exhibits significantly greater potency compared to its R counterpart.
The molecular structure of S-(-)-Eticlopride hydrochloride features several notable characteristics:
The crystal structure reveals a dihedral angle of 38° between the benzene ring and the pyrrolidine moiety, contributing to its planar conformation . The presence of intramolecular hydrogen bonds stabilizes certain conformations, which are crucial for its biological activity.
S-(-)-Eticlopride hydrochloride participates in various chemical reactions that are significant for its functionality:
These reactions illustrate the compound's stability under physiological conditions but highlight potential challenges in experimental settings.
S-(-)-Eticlopride exerts its effects primarily through antagonism at dopamine D2 and D3 receptors. By inhibiting these receptors, it modulates dopaminergic signaling pathways associated with mood regulation and psychotic symptoms:
This mechanism underscores its utility in studying dopamine's role in various neuropsychiatric conditions.
The physical and chemical properties of S-(-)-Eticlopride hydrochloride are critical for its application:
The pKa values for eticlopride indicate significant ionization properties:
S-(-)-Eticlopride hydrochloride has several scientific applications:
The development of dopaminergic antagonists represents a cornerstone in neuropsychopharmacology, originating from the serendipitous discovery of chlorpromazine's antipsychotic effects in the 1950s. Early antipsychotics, termed typical antipsychotics, shared a common mechanism: high-affinity antagonism at dopamine D2-like receptors (D2, D3). These receptors belong to the G protein-coupled receptor (GPCR) superfamily and inhibit adenylyl cyclase activity upon activation. The correlation between clinical efficacy and D2 receptor affinity became evident through seminal studies showing that antipsychotic potency correlated with D2 receptor binding affinity (Ki values), establishing the "dopamine hypothesis" of schizophrenia [1].
Typical antipsychotics (e.g., haloperidol, spiperone) exhibited significant off-target activity at cholinergic, histaminergic, and adrenergic receptors, contributing to adverse effects. This prompted efforts to develop atypical antipsychotics with improved selectivity. The substituted benzamide class emerged as pivotal in this quest, beginning with sulpiride—a D2/D3 antagonist with lower extrapyramidal side effects but requiring high clinical doses. Subsequent structure-activity relationship (SAR) studies optimized benzamide substituents to enhance D2-like receptor affinity and selectivity. Eticlopride was synthesized by introducing an ethyl group at the aromatic 5-position and chlorine at the 3-position, resulting in a 27-fold increase in potency over earlier analogs like remoxipride and raclopride for displacing [³H]spiperone binding [1] [6].
Table 1: Evolution of Dopamine D2/D3 Receptor Antagonists
| Compound Class | Representative Agents | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D2 vs. D1-like) |
|---|---|---|---|---|
| Typical Antipsychotics | Haloperidol | 1.2 | - | Low (D1 Ki = 55 nM) |
| Spiperone | 0.26 | - | Moderate | |
| Early Benzamides | Sulpiride | 18.2 | - | High |
| Optimized Benzamides | Raclopride | 3.4 | - | Very High |
| Eticlopride | 0.09–0.50 | 0.16 | Exceptional (D1 Ki = 10,000 nM) |
Dopamine D2 and D3 receptors are densely expressed in the striatum, nucleus accumbens, and cerebral cortex, where they modulate key functions: motor control, reward processing, cognition, and executive function. Antagonism at these receptors demonstrates therapeutic efficacy across multiple neuropsychiatric conditions:
Table 2: Preclinical Models Demonstrating Eticlopride’s Therapeutic Utility
| Disorder | Preclinical Model | Key Finding | Mechanistic Insight |
|---|---|---|---|
| Schizophrenia | Amphetamine-induced locomotion | Dose-dependent attenuation of hyperlocomotion | Normalizes mesolimbic dopamine hyperactivity |
| Substance Use | Cocaine self-administration (rats) | Reduces drug-seeking without affecting food-seeking | Blocks D3-mediated reward reinforcement |
| Impulse Control | Visual discrimination reversal (primates) | Impairs reversal learning only after retention sessions | Disrupts D2-mediated behavioral flexibility |
| Cognitive Dysfunction | 5-Choice serial reaction time task | Modulates motor impulsivity when combined with mGluR4 modulator | Interacts with corticostriatal glutamate transmission [7] |
S-(-)-Eticlopride hydrochloride is the bioactive enantiomer of eticlopride, exhibiting stereoselective binding to D2/D3 receptors. Its molecular structure comprises a salicylamide core with chlorine and ethyl substituents, coupled to an S-configured N-ethylpyrrolidinylmethyl group. This configuration confers exceptional affinity (Ki D2 = 0.09–0.50 nM; D3 = 0.16 nM) and >10,000-fold selectivity over D1-like receptors [1] [6]. Three key properties justify its utility:
Eticlopride’s applications extend beyond receptor pharmacology:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7